3-(1-methoxycyclobutyl)benzoic acid
Description
3-(1-Methoxycyclobutyl)benzoic acid is a synthetic benzoic acid derivative featuring a methoxy-substituted cyclobutyl ring attached to the benzene core at the meta position. The methoxycyclobutyl group introduces steric bulk and conformational rigidity, which may enhance lipophilicity and alter electronic properties compared to simpler derivatives. Such structural features are critical in medicinal chemistry, where cyclobutyl rings are explored for their bioavailability and metabolic stability .
Synthetic routes for analogous compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) involve reactions between acyl chlorides and alcohols/amines, suggesting that this compound could be synthesized via similar strategies, such as coupling a cyclobutylmethanol derivative with a benzoyl chloride precursor .
Properties
CAS No. |
1896692-27-5 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Table 1. Comparison of Synthetic Methods for this compound
| Method | Key Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Nucleophilic Substitution | NaOMe-cyclobutane, DMF, 100°C | 45–60 | Steric hindrance, elimination |
| Suzuki Coupling | 3-Bromobenzoate, Pd(PPh₃)₄, Na₂CO₃, 80°C | 70–85 | Boronic ester synthesis |
| Photocycloaddition | UV light, CH₂Cl₂, -20°C | 30–50 | Regioselectivity, low yields |
| Mitsunobu Methoxylation | DIAD, PPh₃, MeOH, THF | 75–85 | Ester protection/deprotection |
Table 2. Catalytic Systems for Cross-Coupling Reactions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | Na₂CO₃ | Toluene | 90 | 82 |
| PdCl₂(dppf) | K₃PO₄ | DME | 80 | 78 |
| NiCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | 100 | 65 |
Chemical Reactions Analysis
Types of Reactions
3-(1-Methoxycyclobutyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-(1-Methoxycyclobutyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-methoxycyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key properties of 3-(1-methoxycyclobutyl)benzoic acid with structurally related benzoic acid derivatives:
*Theoretical values based on structural analogs.
Key Findings from Research
However, excessive hydrophobicity may reduce aqueous solubility, a trade-off observed in fluorinated benzoic acids (e.g., perfluorinated derivatives in ).
Acidity and Reactivity :
Substituents significantly influence acidity. For instance:
- 3-Methoxybenzoic acid has a pKa of ~4.2 due to the electron-donating methoxy group, which weakens acidity compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~2.2) .
- The cyclobutylmethoxy group in this compound may further reduce acidity due to steric hindrance and electron-donating effects.
Metabolic Stability : Natural benzoic acids (e.g., p-hydroxybenzoic acid) are rapidly metabolized to hippuric acid derivatives in humans , whereas bulky substituents (e.g., cyclobutyl) may slow metabolism, as seen in synthetic derivatives like 3-(methoxycarbonyl)benzoic acid .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-methoxycyclobutyl)benzoic acid, and how can purity be maximized?
- Methodological Answer : Multi-step synthesis is typically required. A plausible route involves:
Cyclobutane Functionalization : Start with cyclobutane derivatives (e.g., 1-methoxycyclobutane) and introduce a reactive group (e.g., bromide) for coupling .
Suzuki-Miyaura Coupling : React with a boronic acid-substituted benzoic acid derivative under palladium catalysis to attach the cyclobutyl moiety to the benzene ring .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm methoxycyclobutyl substitution (e.g., δ ~3.3 ppm for methoxy protons) and aromatic proton environments .
- FT-IR : Identify carboxylic acid (-COOH) stretching (~2500-3300 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) .
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
Advanced Research Questions
Q. How can researchers design experiments to analyze the compound’s interactions with cyclooxygenase (COX) enzymes?
- Methodological Answer :
- In Silico Docking : Use software like AutoDock Vina to predict binding modes to COX-1/2 active sites, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the methoxycyclobutyl moiety .
- Enzyme Assays : Perform COX inhibition assays (e.g., colorimetric measurement of prostaglandin production) with IC₅₀ determination. Include controls (e.g., aspirin) and validate via Western blot for COX-2 expression .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying cyclobutyl substituents) to correlate structural features with inhibitory activity .
Q. How can contradictions in reported physicochemical data (e.g., solubility, logP) be resolved?
- Methodological Answer :
- Standardized Protocols : Re-measure properties using harmonized methods:
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis .
- logP : HPLC-based determination using a calibrated C18 column .
- Collaborative Validation : Cross-reference data with repositories like PubChem or NIST Chemistry WebBook to identify outliers .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Co-Crystallization : Use co-formers (e.g., nicotinamide) to enhance crystal lattice stability via hydrogen bonding .
- Solvent Screening : Test binary solvent systems (e.g., methanol/diethyl ether) under slow evaporation conditions .
- Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
